5-(3-bromophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
“5-(3-bromophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one” is a complex organic compound that features a combination of aromatic rings, a thiadiazole moiety, and a pyrrolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(3-bromophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiadiazole Ring: Starting from appropriate precursors, the thiadiazole ring can be synthesized through cyclization reactions.
Introduction of the Bromophenyl and Fluorobenzoyl Groups: These groups can be introduced via electrophilic aromatic substitution reactions.
Formation of the Pyrrolone Core: The pyrrolone core can be synthesized through condensation reactions involving suitable amines and carbonyl compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions could target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings may undergo substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (Br2, Cl2) or nitrating mixtures (HNO3/H2SO4) are common.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology and Medicine
In medicinal chemistry, the compound might be investigated for its potential as a pharmaceutical agent. The presence of the thiadiazole moiety suggests possible antimicrobial or anticancer properties.
Industry
In materials science, the compound could be explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of “5-(3-bromophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-chlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one
- 5-(3-bromophenyl)-4-(4-methylbenzoyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
The uniqueness of “5-(3-bromophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one” lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
(4E)-5-(3-bromophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11BrFN3O3S/c20-12-3-1-2-11(8-12)15-14(16(25)10-4-6-13(21)7-5-10)17(26)18(27)24(15)19-23-22-9-28-19/h1-9,15,25H/b16-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRMFNWUJFSMFH-JQIJEIRASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2C4=NN=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C2/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C(=O)N2C4=NN=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11BrFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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